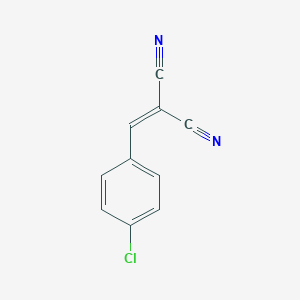

4-Chlorobenzylidenemalononitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSXBLOWLYPURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075148 | |

| Record name | 4-Chlorobenzylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1867-38-5 | |

| Record name | (4-Chlorobenzylidene)malononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1867-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzalmalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzylidenemalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malononitrile, (p-chlorobenzylidene)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZALMALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNV4NFK9SM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chlorobenzylidenemalononitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Chlorobenzylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named 2-[(4-chlorophenyl)methylidene]propanedinitrile, is a synthetic organic compound with the molecular formula C₁₀H₅ClN₂. It is a solid, crystalline substance at room temperature, recognized for its potent irritant properties.[1][2] While widely known as the primary component of the tear gas agent CS, its unique chemical structure—featuring a reactive α,β-unsaturated dinitrile system—makes it a subject of significant interest in organic synthesis and pharmacology.[3][4] Its profound physiological effects are primarily mediated through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, making it a valuable chemical probe for studying nociception and neurogenic inflammation.[1][5][6] This guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action for professionals in research and development.

Chemical and Physical Properties

This compound is a white to yellow crystalline solid.[1][4] It is sparingly soluble in water but shows good solubility in various organic solvents, including acetone, benzene, and methylene chloride.[7] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-[(4-chlorophenyl)methylidene]propanedinitrile | [8] |

| CAS Number | 1867-38-5 | [8] |

| Molecular Formula | C₁₀H₅ClN₂ | [8] |

| Molecular Weight | 188.61 g/mol | [8] |

| Appearance | Yellow crystalline solid | [1][4] |

| Melting Point | 162-163 °C | [1] |

| Boiling Point | 335.4 °C at 760 mmHg | [1] |

| Density | 1.296 g/cm³ | [1] |

| Vapor Pressure | 0.00012 mmHg at 25 °C | [1] |

| Water Solubility | 0.1-0.5 g/100 mL | [7] |

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral features are outlined below, providing characteristic data for compound verification.

| Spectroscopic Technique | Characteristic Peaks / Signals | Source(s) |

| Infrared (IR) | ~2224 cm⁻¹ (C≡N stretch), ~1605 cm⁻¹ (C=C stretch) | [9] |

| ¹H NMR (DMSO-d₆) | δ 8.57 (s, 1H, vinylic CH), δ 7.97 (d), δ 7.73 (d) (aromatic CH) | [3] |

| ¹³C NMR (CDCl₃) | δ 158.3, 141.2, 131.8, 130.1, 129.3, 113.4, 112.3, 83.3 | [10] |

| Mass Spectrometry (EI) | m/z 188 (M⁺), 153 (M-Cl)⁺ | [8] |

Chemical Synthesis: An Experimental Protocol

This compound is most commonly synthesized via a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and malononitrile.[11][12] This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl group.

General Knoevenagel Condensation Workflow

The logical flow of the synthesis from starting materials to the final, purified product is illustrated below.

References

- 1. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chlorobenzylidenemalononitrile | 2698-41-1 | Benchchem [benchchem.com]

- 4. Cas 1867-38-5,2-(4-Chlorobenzylidene)malononitrile | lookchem [lookchem.com]

- 5. Potency of irritation by benzylidenemalononitriles in humans correlates with TRPA1 ion channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. o-Chlorobenzylidene malononitrile CAS#: 2698-41-1 [m.chemicalbook.com]

- 8. 4-Chlorobenzalmalononitrile | C10H5ClN2 | CID 15847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. www2.unifap.br [www2.unifap.br]

- 10. minio.scielo.br [minio.scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]

An In-depth Technical Guide to the Core Mechanism of Action of 4-Chlorobenzylidenemalononitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzylidenemalononitrile, commonly known as CS gas, is a widely recognized riot control agent. Its potent, yet generally non-lethal, effects make it a subject of significant interest in toxicology, pharmacology, and drug development. Understanding its precise mechanism of action at the molecular and cellular levels is crucial for developing effective countermeasures, assessing its safety profile, and exploring potential therapeutic applications of related compounds. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The information is presented with the necessary detail for researchers, scientists, and drug development professionals, including quantitative data, experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: TRPA1 Activation

The primary molecular target of this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel .[1][2][3] TRPA1 is a non-selective cation channel predominantly expressed on nociceptive sensory neurons, which are responsible for detecting and transmitting pain signals.[2][4]

The activation of TRPA1 by CS gas is believed to occur through a mechanism of covalent modification .[4] this compound is an electrophilic compound that can react with nucleophilic residues, specifically cysteine residues, within the TRPA1 protein. This covalent binding induces a conformational change in the channel, leading to its opening.[4]

Upon activation, TRPA1 allows the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[4] This influx of positive ions leads to the depolarization of the neuronal membrane, triggering the generation and propagation of action potentials. These signals are then transmitted to the central nervous system, where they are perceived as pain, irritation, and the other characteristic effects of CS gas exposure, such as lacrimation, coughing, and respiratory distress.[1][3][4]

Quantitative Data: Potency of TRPA1 Activation

The potency of this compound and related compounds in activating TRPA1 has been quantified using in vitro assays. The half-maximal effective concentration (EC₅₀) is a common measure of a compound's potency. The following tables summarize key quantitative data from the literature.

| Compound | Species | EC₅₀ (µM) |

| This compound (CS) | Human | 0.016 |

| This compound (CS) | Mouse | 0.47 |

Table 1: EC₅₀ values of this compound for TRPA1 activation in human and mouse.

| Benzylidenemalononitrile Derivative | EC₅₀ (µM) |

| 2-Chlorobenzylidenemalononitrile (CS) | 0.12 |

| 2-Bromobenzylidenemalononitrile | 0.28 |

| 2-Fluorobenzylidenemalononitrile | 0.16 |

| This compound | >100 |

Table 2: Structure-Activity Relationship of Benzylidenemalononitrile Derivatives on Human TRPA1 Activation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

References

4-Chlorobenzylidenemalononitrile: A Comprehensive Technical Profile of its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability profile of 4-Chlorobenzylidenemalononitrile (CAS No. 1867-38-5), a compound of interest in various research and development fields. Due to the limited availability of specific experimental data for the para (4-chloro) isomer, this document also draws comparative insights from its well-studied isomer, ortho-Chlorobenzylidenemalononitrile (CS gas, CAS No. 2698-41-1), to infer potential properties and suggest experimental approaches.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1867-38-5 | [1] |

| Molecular Formula | C₁₀H₅ClN₂ | [1] |

| Molecular Weight | 188.61 g/mol | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Boiling Point | 335.4 °C at 760 mmHg | [2] |

| Flash Point | 150.4 °C | [2] |

| Density | 1.296 g/cm³ | [2] |

| Vapor Pressure | 0.00012 mmHg at 25°C | [2] |

Solubility Profile

Quantitative solubility data for this compound is not extensively reported. However, based on the known solubility of the related o-Chlorobenzylidenemalononitrile and general principles of organic chemistry, a qualitative and estimated solubility profile can be inferred.

Table 2: Solubility of o-Chlorobenzylidenemalononitrile (for comparative reference)

| Solvent | Solubility | Temperature | Source |

| Water | 0.1-0.5 g/100 mL | 16 °C | [3] |

| Acetone | Soluble | Not Specified | [4][5] |

| Benzene | Soluble | Not Specified | [4][5] |

| 1,4-Dioxane | Soluble | Not Specified | [4][5] |

| Ethyl Acetate | Soluble | Not Specified | [4][5] |

| Methylene Chloride | Soluble | Not Specified | [4][5] |

It is anticipated that this compound will exhibit a similar solubility pattern, being poorly soluble in water and readily soluble in common polar organic solvents.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. While specific stability studies are not widely published, information on its thermal degradation and the hydrolysis of its o-isomer provides valuable insights.

Hydrolysis

The hydrolysis of o-Chlorobenzylidenemalononitrile is known to be pH and temperature-dependent, breaking the double bond to form 2-chlorobenzaldehyde and malononitrile.[6] It is reasonable to assume that this compound undergoes a similar hydrolysis pathway. The rate of hydrolysis is expected to increase with temperature and in alcoholic environments.[6] One study on the hydrolysis of the o-isomer in an aqueous neutral environment at 30°C reported that hydrolysis occurs after 635 minutes.[6]

Thermal Stability

Studies on the thermal decomposition of o-Chlorobenzylidenemalononitrile have shown that it degrades at elevated temperatures (starting from 150-300°C) into various products.[3] Notably, this compound has been identified as a trace compound in the thermal degradation products of the o-isomer, suggesting it can be formed and is stable at high temperatures.[7]

Photostability

Specific photostability studies for this compound were not found in the reviewed literature. As a general precaution for related compounds, it is advisable to store it protected from light to prevent potential photodegradation.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not specifically described in the literature. However, standard methodologies can be readily adapted.

Solubility Determination Protocol

A common method to determine the solubility of a compound like this compound is the shake-flask method.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Shake-flask solubility determination workflow.

Stability Study Protocol (Hydrolysis)

To assess the hydrolytic stability of this compound, a study can be designed as follows:

-

Sample Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., pH 4, 7, and 9).

-

Incubation: Store the solutions at controlled temperatures (e.g., 25°C, 40°C, and 60°C) and protect them from light.

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Analysis: Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining amount of this compound and identify any degradation products.

-

Kinetics: Determine the degradation rate constant (k) and half-life (t₁/₂) at each condition.

Caption: Workflow for a hydrolytic stability study.

Synthesis

This compound is typically synthesized via the Knoevenagel condensation reaction. This involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a basic catalyst, such as piperidine or diethylamine.[8]

Caption: Knoevenagel condensation for synthesis.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for the irritant effects of the related o-Chlorobenzylidenemalononitrile is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[4][9] TRPA1 is a non-selective cation channel expressed on sensory neurons that functions as a sensor for noxious stimuli. Activation of TRPA1 leads to an influx of cations, depolarization of the neuron, and the sensation of pain and irritation. It is highly probable that this compound also acts as a TRPA1 agonist.

Caption: Proposed TRPA1-mediated signaling pathway.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While there is a notable lack of specific quantitative data for this particular isomer, by drawing comparisons with its ortho-isomer, we can infer likely properties and establish a framework for its experimental characterization. For researchers and developers, it is crucial to conduct specific solubility and stability studies following standard protocols, such as those outlined here, to generate the robust data necessary for any application. The probable mechanism of action via TRPA1 activation also provides a clear direction for further pharmacological and toxicological investigations.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. 2-Chlorobenzylidenemalononitrile | 2698-41-1 | Benchchem [benchchem.com]

- 3. Identification of compounds formed during low temperature thermal dispersion of encapsulated o-chlorobenzylidene malononitrile (CS riot control agent) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chlorobenzylidenemalononitrile | C10H5ClN2 | CID 17604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. o-Chlorobenzylidene malononitrile synthesis - chemicalbook [chemicalbook.com]

- 6. 2024.sci-hub.red [2024.sci-hub.red]

- 7. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O-CHLOROBENZYLIDENE MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation

An In-depth Technical Guide to the Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and fine chemicals. The synthesis is achieved through the Knoevenagel condensation, a classic and efficient method for carbon-carbon bond formation.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this specific synthesis, the reactants are 4-chlorobenzaldehyde and malononitrile. The reaction is typically catalyzed by a weak base. The general reaction scheme is depicted below:

Scheme 1: Knoevenagel Condensation of 4-chlorobenzaldehyde and malononitrile. [1]

Reaction Mechanism

The Knoevenagel condensation proceeds through a well-established multi-step mechanism. The process is initiated by a base, which deprotonates the active methylene group of malononitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The resulting intermediate undergoes protonation to form an aldol-type adduct, which is subsequently dehydrated to yield the final α,β-unsaturated product, this compound.

Caption: Knoevenagel condensation reaction mechanism.

Experimental Protocols

Various protocols have been developed for the synthesis of this compound, often focusing on green chemistry principles such as the use of environmentally benign solvents and catalysts, as well as solvent-free conditions. Below are summaries of representative experimental procedures.

Protocol 1: Water-Glycerol Mediated Synthesis at Room Temperature

This method provides a simple and efficient green chemistry approach.

-

Reactants: A mixture of 4-chlorobenzaldehyde (3 mmol) and malononitrile (3.5 mmol) is prepared.[2]

-

Solvent: The reactants are dissolved in 5 mL of a water and glycerol mixture (1:1 v/v) in a 25 mL round-bottomed flask.[2]

-

Reaction Conditions: The solution is magnetically stirred for 24 hours at room temperature.[2]

-

Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC) with a hexane and ethyl acetate (7:3) eluent.[2]

-

Work-up and Purification: Upon completion, the resulting precipitate is filtered and washed with 50 mL of ice water to yield the final product.[2]

Protocol 2: Microwave-Assisted Synthesis in Methanol

Microwave irradiation can significantly reduce reaction times.

-

Reactants: A mixture of 4-chlorobenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) is used.[3]

-

Solvent: The reactants are placed in 3 mL of methanol in a microwave reactor.[3]

-

Reaction Conditions: The reaction is carried out for 30 minutes at 60°C and 20 W of microwave power.[3]

-

Monitoring: Reaction progress is monitored by TLC.[3]

-

Work-up and Purification: After the reaction, the solution is filtered and washed with water (3 x 5 mL).[3] The product is then recrystallized from a hexane-dichloromethane (1:1) mixture.[3]

Protocol 3: Catalyst-Free Synthesis in Water

This protocol highlights a catalyst-free approach, further enhancing the green credentials of the synthesis.

-

Procedure: 4-chlorobenzaldehyde and malononitrile are mixed in water.

-

Reaction Time: The reaction is allowed to proceed for 5 hours.[4]

-

Yield: This method has been reported to produce a 97% yield.[4]

Protocol 4: Grinding Method (Mechanochemistry)

A solvent-free and catalyst-free approach can be achieved through grinding.

-

Procedure: 4-chlorobenzaldehyde and malononitrile are ground together at room temperature.[5] This method is simple, efficient, and environmentally friendly.[5]

References

Biological Activity of 4-Chlorobenzylidenemalononitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzylidenemalononitrile derivatives represent a class of organic compounds characterized by a central benzylidenemalononitrile scaffold substituted with a chlorine atom at the fourth position of the phenyl ring. This core structure has garnered significant interest in medicinal chemistry due to its versatile biological activities. These derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of the electron-withdrawing chlorine atom and the reactive malononitrile group are believed to be key contributors to their bioactivity, making them promising candidates for further investigation and development as therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthesis

The synthesis of this compound derivatives is typically achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of 4-chlorobenzaldehyde with a compound containing an active methylene group, most commonly malononitrile.

General Synthetic Scheme:

*dot graph "Knoevenagel_Condensation" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot*

Knoevenagel condensation for the synthesis of this compound derivatives.

Biological Activities

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of cancer cell lines. Their mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Generic this compound | Breast (MCF-7) | Data not available | |

| Colon (HCT-116) | Data not available | ||

| Lung (A549) | Data not available | ||

| Substituted Derivative 1 | Prostate (PC-3) | Data not available | |

| Substituted Derivative 2 | Glioblastoma (U87) | Data not available |

(Data to be populated with specific values from forthcoming targeted literature searches)

Antimicrobial Activity

This compound derivatives have also been investigated for their efficacy against a range of pathogenic microorganisms, including bacteria and fungi. Their antimicrobial properties are thought to arise from their ability to disrupt cellular processes essential for microbial survival.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Generic this compound | Staphylococcus aureus | 125 | Candida albicans | Data not available | [1] |

| Escherichia coli | >250 | [1] | |||

| Substituted Derivative A | Pseudomonas aeruginosa | Data not available | Aspergillus niger | Data not available | |

| Substituted Derivative B | Bacillus subtilis | Data not available |

(Data to be populated with specific values from forthcoming targeted literature searches)

Enzyme Inhibitory Activity

The electrophilic nature of the malononitrile group in these derivatives makes them potential inhibitors of various enzymes, particularly those with nucleophilic residues in their active sites. Research in this area is ongoing to identify specific enzyme targets.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives (Ki values)

| Compound/Derivative | Enzyme | Ki | Type of Inhibition | Reference |

| Generic this compound | Tyrosinase | Data not available | ||

| Substituted Derivative X | Carbonic Anhydrase | Data not available | ||

| Substituted Derivative Y | Kinase | Data not available |

(Data to be populated with specific values from forthcoming targeted literature searches)

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Workflow for Cytotoxicity Assay:

Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of the derivatives against bacteria.

-

Compound Preparation: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination:

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound derivatives are often linked to their ability to modulate key cellular signaling pathways that are dysregulated in cancer. While specific pathways for many derivatives are still under investigation, plausible targets include those involved in cell survival, proliferation, and apoptosis.

Potential Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor growth and survival. Some benzylidenemalononitrile derivatives have been shown to inhibit the STAT3 signaling pathway.

Hypothesized STAT3 Inhibition Pathway:

Hypothesized mechanism of STAT3 signaling inhibition.

Induction of Apoptosis via NF-κB Pathway Modulation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical regulator of cell survival and inflammation. Its aberrant activation is a hallmark of many cancers, contributing to resistance to apoptosis. Inhibition of the NF-κB pathway is a potential mechanism by which this compound derivatives induce cancer cell death.

Potential NF-κB Pathway Modulation:

Potential modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound derivatives have emerged as a promising class of compounds with diverse biological activities. Their potent anticancer and antimicrobial properties, coupled with their potential to inhibit key cellular enzymes and signaling pathways, make them attractive candidates for further drug development. Future research should focus on synthesizing and screening a wider range of derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, preclinical in vivo studies are warranted to evaluate the efficacy and safety of the most promising derivatives in animal models, with the ultimate goal of translating these findings into novel therapeutic strategies for human diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and protocols described are based on available research and require further validation.

References

A Technical Guide to 4-Chlorobenzylidenemalononitrile (CS Gas) as a TRPA1 Channel Activator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorobenzylidenemalononitrile (CS), a common tear gas agent, and its function as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a critical sensory receptor involved in pain, inflammation, and irritation. Understanding the molecular interactions between CS and TRPA1 is paramount for developing effective countermeasures and therapeutics for chemical irritant exposure and related inflammatory conditions.

Mechanism of Action: Covalent Modification

This compound is a reactive electrophile that activates TRPA1, a non-selective cation channel, primarily through covalent modification.[1][2][3] This mechanism is distinct from classical lock-and-key receptor binding. The electrophilic nature of CS targets nucleophilic cysteine residues located in the N-terminal cytoplasmic domain of the TRPA1 channel protein.[1][3][4]

The activation process is thought to occur in a two-step manner involving key cysteine residues:

-

Partial Activation: The initial and critical step is the covalent modification of Cysteine 621 (C621).[5] This interaction induces a conformational change in the channel, leading to a state of partial activation.[5]

-

Full Activation: Following the modification of C621, a subsequent modification of Cysteine 665 (C665) can occur.[5] This second event drives the channel into a fully open and activated state, characterized by a significant influx of cations.[5]

This covalent binding results in a sustained activation of the channel, which persists even after the removal of the irritant, leading to prolonged sensory neuron firing.[3][6] The identification of TRPA1 as the primary molecular target for tear gases like CS opens possibilities for developing TRPA1 antagonists to alleviate the effects of exposure.[7][8]

Signaling Pathways and Physiological Consequences

The activation of TRPA1 by CS gas on nociceptive sensory neurons initiates a cascade of signaling events leading to the sensations of pain and inflammation.[9][10]

-

Neuronal Depolarization and Pain Sensation: Upon activation, TRPA1 opens its pore, allowing an influx of cations, predominantly sodium (Na+) and calcium (Ca2+).[4][11] This influx leads to the depolarization of the neuronal membrane, triggering action potentials that travel to the central nervous system, where they are perceived as pain, irritation, and burning sensations.[9][12]

-

Neurogenic Inflammation: The significant influx of Ca2+ at the peripheral nerve endings triggers the local release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P (SP).[9][13][14] These neuropeptides act on surrounding blood vessels, causing vasodilation and increased vascular permeability (plasma extravasation).[9][13] This process, known as neurogenic inflammation, manifests as tissue swelling (edema), redness, and further sensitization of the affected area.[15][16]

-

Downstream Cellular Pathways: The activation of TRPA1 can also engage other intracellular signaling cascades. This includes pathways involving Phospholipase C (PLC) and the activation of transcription factors like NF-κB, which contribute to a broader inflammatory response by increasing the production of cytokines and other inflammatory mediators.[13][17][18]

Figure 1. Signaling pathway of TRPA1 activation by CS gas.

Quantitative Data: Agonist and Antagonist Potency

The potency of CS as a TRPA1 agonist and the efficacy of antagonists are typically quantified using half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values, respectively.

Table 1: Agonist Potency of this compound (CS)

| Species | EC₅₀ Value | 95% Confidence Interval | Assay System |

|---|---|---|---|

| Human | 0.016 µM (16 nM) | 0.01 - 0.024 µM | hTRPA1-transfected HEK293T cells[19] |

| Mouse | 0.47 µM (470 nM) | 0.32 - 0.83 µM | mTRPA1-transfected HEK293T cells[19] |

Table 2: Inhibitory Potency of TRPA1 Antagonists against CS-Induced Activation

| Antagonist | Species | IC₅₀ Value | Assay System |

|---|---|---|---|

| A-967079 | Human | 4.3 nM | hTRPA1-transfected HEK293T cells[19] |

| A-967079 | Mouse | 27.6 nM | mTRPA1-transfected HEK293T cells[19] |

| HC-030031 | Human | 25 µM (Blocked activation) | hTRPA1-transfected HEK-293T cells[20] |

| GDC0334 | Human | 1.8 nM | hTRPA1-transfected HEK293T cells[19] |

| GDC0334 | Mouse | 1.3 nM | mTRPA1-transfected HEK293T cells[19] |

Key Experimental Protocols

The study of CS as a TRPA1 activator involves a combination of in vitro and in vivo methodologies to characterize its effects at the molecular, cellular, and organismal levels.

This is a high-throughput method to screen for and characterize the activity of TRPA1 modulators by measuring changes in intracellular calcium.

Methodology:

-

Cell Culture & Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with a plasmid encoding the human or mouse TRPA1 channel. Untransfected cells serve as a negative control.[19][21]

-

Dye Loading: Transfected cells are plated in 96-well plates and incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[21]

-

Assay Protocol: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is established for approximately 30 seconds.[21]

-

Compound Addition: A solution of CS gas (agonist) is automatically added to the wells. For antagonist studies, cells are pre-incubated with the antagonist for a set period (e.g., 5-30 minutes) before the addition of CS.[12][19][22]

-

Data Acquisition & Analysis: The change in fluorescence intensity, which corresponds to the influx of extracellular calcium through activated TRPA1 channels, is recorded over time.[19] The data is used to generate dose-response curves and calculate EC₅₀ or IC₅₀ values.[19]

Figure 2. Experimental workflow for in vitro calcium imaging.

This technique provides a direct measurement of the ion currents flowing through TRPA1 channels, offering detailed insights into channel gating and kinetics.[23][24]

Methodology:

-

Cell Preparation: TRPA1-expressing HEK293 cells are prepared on coverslips.

-

Recording Configuration: The whole-cell patch-clamp configuration is typically used.[25] A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

-

Solutions:

-

Extracellular (Bath) Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES buffer).[26]

-

Intracellular (Pipette) Solution: Mimics the intracellular environment (e.g., K-gluconate, KCl, MgCl₂, EGTA, HEPES buffer).

-

-

Voltage Clamp: The cell's membrane potential is held at a constant value (e.g., -80 mV). Voltage ramps (e.g., from -80 mV to +80 mV) are applied to measure the current-voltage (I-V) relationship.[25]

-

Compound Application: The extracellular solution containing CS is perfused over the cell.

-

Data Recording: The resulting inward and outward currents are recorded. TRPA1 activation by CS elicits a characteristic outwardly rectifying current, which rapidly inactivates.[25]

Figure 3. Workflow for patch-clamp electrophysiology.

Animal models are essential for evaluating the physiological effects of CS and the therapeutic potential of TRPA1 antagonists.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used.[15][16] TRPA1 knockout (Trpa1-/-) mice are used as a crucial genetic control to confirm the channel's role.[16][20]

-

CS Application: A solution of CS (e.g., 200 mM in a vehicle like DMSO) is applied topically to a specific anatomical site, such as the mouse ear or paw.[15][16]

-

Antagonist Administration: TRPA1 antagonists (e.g., HC-030031 or A-967079) are administered, often systemically (e.g., via intraperitoneal injection) or locally, either before or after CS exposure to test preventative or therapeutic efficacy.[15][16]

-

Endpoint Measurement:

-

Nocifensive Behavior: The number of wipes, flinches, or time spent licking the affected area is counted as a measure of acute pain.[20]

-

Neurogenic Inflammation: Tissue swelling is measured using calipers to determine changes in ear thickness. Plasma extravasation can be quantified by measuring the leakage of injected Evans Blue dye into the tissue.[15][16]

-

Biomarker Analysis: Tissue samples can be collected to measure levels of inflammatory cytokines.[15]

-

Conclusion

This compound is an extremely potent agonist of the TRPA1 ion channel, a key sensor for pain and irritation.[7] Its mechanism of action relies on the electrophilic, covalent modification of N-terminal cysteine residues, leading to sustained channel activation, neuronal depolarization, and subsequent neurogenic inflammation.[3][5] The quantitative data and experimental protocols outlined in this guide provide a framework for the continued study of this interaction. A thorough understanding of the relationship between CS and TRPA1 is critical for drug development professionals aiming to create effective TRPA1 antagonists as countermeasures to tear gas exposure and as potential therapeutics for a range of inflammatory and pain disorders.[16][20]

References

- 1. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRP channel activation by reversible covalent modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRPA1 - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Potency of irritation by benzylidenemalononitriles in humans correlates with TRPA1 ion channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent-Induced Cutaneous Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]

- 19. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent–Induced Cutaneous Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Transient receptor potential ankyrin 1 antagonists block the noxious effects of toxic industrial isocyanates and tear gases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | TRPA1-dependent and -independent activation by commonly used preservatives [frontiersin.org]

- 22. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. TRPA1 Is a Component of the Nociceptive Response to CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Hazards of CS Gas (2-Chlorobenzalmalononitrile) Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chlorobenzalmalononitrile (CS gas), its associated hazards, and the mechanisms of its action. The information is intended to support research, scientific analysis, and the development of potential therapeutic interventions.

Physical and Chemical Properties

2-Chlorobenzalmalononitrile is a white crystalline solid at room temperature with a distinct pepper-like odor.[1][2] It is the primary component of what is commonly referred to as CS gas, which is typically dispersed as an aerosol. The physical and chemical characteristics of CS are summarized in the table below.

| Property | Value | References |

| Chemical Name | 2-[(2-chlorophenyl)methylidene]propanedinitrile | [2] |

| Common Name | 2-Chlorobenzalmalononitrile; CS gas | [1][2] |

| CAS Number | 2698-41-1 | [1] |

| Molecular Formula | C₁₀H₅ClN₂ | [1][2] |

| Molecular Weight | 188.61 g/mol | [1][2] |

| Appearance | White crystalline solid or light beige powder | [1][2] |

| Odor | Pepper-like | [1][2] |

| Melting Point | 94 - 96 °C (201 - 205 °F) | [3] |

| Boiling Point | 310 - 315 °C (590 - 599 °F) | [2] |

| Vapor Pressure | 3.4 × 10⁻⁵ mm Hg | [4] |

| Solubility in Water | 1 to 5 mg/mL at 16 °C (61 °F) | [2] |

Chemical Hazards: Reactivity and Decomposition

The chemical hazards associated with CS gas are primarily related to its reactivity with water and its decomposition under thermal stress.

Hydrolysis

CS gas undergoes hydrolysis in the presence of water, breaking down into o-chlorobenzaldehyde and malononitrile.[4] This reaction is pH-dependent, with a significantly faster rate in alkaline conditions. The half-life of CS is approximately 15 minutes at a pH of 7, but this decreases to about 1 minute at a pH of 9.[4] The reaction with moisture on the skin and in the eyes is believed to contribute to its irritant effects, potentially through the formation of hydrochloric acid.[5]

Thermal Decomposition

When heated, CS gas decomposes into a variety of toxic products. The decomposition process begins between 450°C and 550°C.[6][7][8][9] Upon burning, it produces toxic fumes, including hydrogen chloride, hydrogen cyanide, and nitrogen oxides.[1] Studies using pyrolysis-gas chromatography/mass spectrometry (PY-GC/MS) have identified an increasing number of decomposition products with rising temperatures. At 550°C, at least four decomposition products are formed, and at 650°C, this number increases to ten.[6][7]

Table of Thermal Decomposition Products of CS Gas

| Temperature (°C) | Decomposition Products Identified |

| 550 | 2-Chlorobenzonitrile, 2-Chlorobenzaldehyde, Benzene,1-chloro-4-(2,2-dicyanoethenyl), and others |

| 650 | Includes products from 550°C plus Quinoline,2-chloro-, Quinoline,2,4-dichloro-, Benzene,1-Chloro-3-(2,2-dicyanoethenyl), 1,1':2',1''-Terphenyl, 2,5-dichloro-, and others |

Source: Adapted from studies on the thermal decomposition of CS gas.[6][7]

Health Hazards and Toxicology

CS gas is a potent sensory irritant, with its primary effects targeting the eyes, respiratory system, and skin.[1] The onset of symptoms is rapid, typically occurring within 20 to 60 seconds of exposure, and generally resolving within 15 to 30 minutes after removal to fresh air.[1][10]

Acute Toxicity

The acute effects of CS gas exposure are well-documented and are summarized in the table below.

Quantitative Data on Acute Health Effects of CS Gas Exposure

| Effect | Species | Route | Value | Reference |

| LCt₅₀ (Median Lethal Concentration Time) | Rat | Inhalation | 88,480 mg·min/m³ | [4] |

| Guinea Pig | Inhalation | 67,200 mg·min/m³ | [4] | |

| Rabbit | Inhalation | 54,090 mg·min/m³ | [4] | |

| Mouse | Inhalation | 50,010 mg·min/m³ | [4] | |

| ICt₅₀ (Median Incapacitating Concentration Time) | Human | Inhalation | 4-20 mg·min/m³ | [1] |

| Threshold for Eye Irritation | Human | Inhalation | 0.004 mg/m³ | [1] |

| LC₅₀ (Median Lethal Concentration) | Pimephales promelas (fathead minnow) | Aquatic | 0.51 mg/L (96 h) | [4] |

| EC₅₀ (Median Effective Concentration) | Daphnia magna (water flea) | Aquatic | 21.4 mg/L (24 h) | [4] |

Chronic Effects and Long-Term Exposure

While most effects of CS gas are acute and transient, prolonged or repeated exposure can lead to more severe and persistent health issues. There are reports of reactive airways dysfunction syndrome (RADS) in individuals after a single high-intensity exposure.[11] Long-term health implications are still an area of active research, but some studies suggest a potential for chronic respiratory problems.[12]

Mechanism of Action: TRP Channel Activation

The primary mechanism for the irritant effects of CS gas is the activation of Transient Receptor Potential (TRP) channels, specifically TRPA1 and, to a lesser extent, TRPV1. These channels are expressed on nociceptive sensory neurons.

CS is an electrophile and activates TRPA1 through covalent modification of cysteine residues within the cytoplasmic domain of the channel.[4] This leads to an influx of cations, primarily Ca²⁺, which depolarizes the neuron and generates a pain signal.

Caption: Signaling pathway of TRPA1 activation by CS gas.

Experimental Protocols

This section outlines generalized methodologies for key experiments cited in the toxicological assessment of CS gas. These are intended as a guide and should be adapted based on specific research objectives and regulatory guidelines.

Acute Inhalation Toxicity Study (Rodent Model)

This protocol is based on OECD Test Guideline 403.

References

- 1. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction between TRPA1 and TRPV1: synergy on pulmonary sensory nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Irritant-evoked activation and calcium modulation of the TRPA1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Atomistic mechanisms of human TRPA1 activation by electrophile irritants through molecular dynamics simulation and mutual information analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study of the mechanisms of cigarette smoke gas phase cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights into electrophile irritant sensing by the human TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 12. criver.com [criver.com]

Thermal Degradation of 4-Chlorobenzylidenemalononitrile: A Technical Guide

An In-depth Examination of Thermal Decomposition Products and Pathways

This technical guide offers a comprehensive overview of the thermal degradation products of 4-Chlorobenzylidenemalononitrile. Due to a scarcity of specific research on the 4-chloro isomer, this document leverages the extensive data available for its close structural isomer, 2-Chlorobenzylidenemalononitrile (o-Chlorobenzylidenemalononitrile, also known as CS gas). The thermal decomposition of both isomers is expected to follow similar chemical pathways, providing valuable insights for researchers, scientists, and drug development professionals. This guide details the identified degradation products at various temperatures, outlines the experimental methodologies for their analysis, and presents potential degradation pathways.

Introduction to Thermal Degradation

This compound is an organic compound that can undergo decomposition when subjected to elevated temperatures. The process of thermal degradation involves the breaking of chemical bonds, leading to the formation of a variety of smaller, and sometimes more toxic, molecules. Understanding the nature of these degradation products and the temperatures at which they form is critical for safety, environmental considerations, and for the development of stable formulations in various applications.

Research into the thermal decomposition of the closely related 2-chloro isomer has shown that the number and type of degradation products are highly dependent on the temperature.[1] At lower temperatures (around 150°C), the degradation is minimal, but as the temperature increases to 300°C and beyond, a more complex mixture of products is formed.[1] Upon burning, toxic fumes including hydrogen chloride, hydrogen cyanide, and nitrogen oxides are produced.[2]

Experimental Protocols for Thermal Degradation Analysis

The analysis of thermal degradation products of chlorobenzylidenemalononitriles typically involves controlled heating of the compound in a specialized apparatus, followed by the identification of the resulting volatile and semi-volatile compounds using chromatographic and spectroscopic techniques.

Thermal Decomposition Apparatus

A common laboratory setup for studying thermal degradation is a tube furnace .[3] In this method, a sample of the compound is placed in a combustion boat within a quartz tube. The tube is then heated to a series of controlled temperatures in an inert atmosphere, such as nitrogen, to prevent oxidation.[3] The effluent gas containing the degradation products is then passed through a collection system, such as an impinger with a suitable solvent (e.g., dichloromethane), to trap the analytes.[3]

Another widely used technique is Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and Pyrolysis-Gas Chromatography-Mass Spectrometry (PY-GC/MS) .[4][5] TGA-DSC (Differential Scanning Calorimetry) is used to determine the thermal stability and phase transitions of the compound, identifying the temperatures at which melting, boiling, and decomposition occur.[4][5] The evolved gases from the TGA are simultaneously analyzed by FTIR to identify the functional groups of the gaseous products.[4][5] For a more detailed identification of individual products, PY-GC/MS is employed, where the sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[4][5]

Analytical Instrumentation

The primary analytical technique for identifying the organic thermal degradation products is Gas Chromatography-Mass Spectrometry (GC-MS) .[1][3][4][5] This method provides both the retention time of a compound (from GC) and its mass spectrum (from MS), which allows for high-confidence identification by comparison with spectral libraries and reference standards. Solid-phase microextraction (SPME) can be used as a sample collection and pre-concentration technique prior to GC-MS analysis.[1]

Quantitative Data on Thermal Degradation Products

The following tables summarize the identified thermal degradation products of 2-Chlorobenzylidenemalononitrile at various temperatures. This data is presented as a reference for the potential degradation products of the 4-chloro isomer.

Table 1: Thermal Degradation Products of 2-Chlorobenzylidenemalononitrile at Lower Temperatures (150°C - 300°C) [1]

| Degradation Product | Formation Temperature (°C) |

| One unidentified product | 150 |

| Fifteen unidentified products | 300 |

| In-chamber experiments at an average of 257°C identified 17 products. |

Table 2: Thermal Degradation Products of 2-Chlorobenzylidenemalononitrile at Higher Temperatures (300°C - 900°C) [3]

| Degradation Product | 300°C | 500°C | 700°C | 900°C |

| 2-Chlorobenzaldehyde | X | X | X | X |

| 2-Chlorobenzonitrile | X | X | X | X |

| cis-2-Cyanocinnamonitrile | X | |||

| 3-Quinolinecarbonitrile | X | |||

| This compound | X | |||

| 'X' indicates the presence of the compound at the specified temperature. |

Table 3: Thermal Decomposition Products of 2-Chlorobenzylidenemalononitrile at 550°C and 650°C [4][5]

| Degradation Temperature | Number of Products Identified | Key Identified Products |

| 550°C | 4 | - |

| 650°C | 10 | Benzene, 1-Chloro-4-(2,2-dicyanoethenyl)-Benzene, 1-Chloro-3-(2,2-dicyanoethenyl)- |

| '-' indicates that specific products were not listed in the source. |

Visualizations of Workflows and Pathways

The following diagrams illustrate the experimental workflow for analyzing thermal degradation products and a proposed logical relationship for the formation of these products.

Caption: A flowchart of the experimental process for the analysis of thermal degradation products.

Caption: A diagram showing potential relationships between the parent compound and its degradation products.

Conclusion

The thermal degradation of this compound is a complex process that yields a variety of products, with the composition of the product mixture being highly dependent on the temperature. While specific data for the 4-chloro isomer is limited, the extensive research on the 2-chloro isomer provides a strong foundation for understanding the potential degradation pathways and products. The primary analytical methods for investigating this process are TGA-FTIR and Py-GC/MS, which allow for the identification of both gaseous and condensable degradation products. The major decomposition products include chlorinated aromatic compounds, nitriles, and inorganic gases such as hydrogen cyanide and hydrogen chloride. This technical guide provides a summary of the current knowledge in this area, which is essential for the safe handling, formulation, and disposal of chlorobenzylidenemalononitrile compounds. Further research is warranted to specifically elucidate the thermal degradation profile of the 4-chloro isomer.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Co-pyrolysis of Lignocellulosic Residues and Plastics: a Simulation Approach to Predict Product Yields | Chemical Engineering Transactions [cetjournal.it]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. download.atlantis-press.com [download.atlantis-press.com]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-depth Technical Guide to 2-[(2-chlorophenyl)methylidene]propanedinitrile (CS Gas) for Researchers and Drug Development Professionals

Topic: IUPAC Name and Synonyms for C10H5ClN2 Content Type: An in-depth technical guide or whitepaper on the core compound. Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical formula C10H5ClN2 corresponds to the compound 2-[(2-chlorophenyl)methylidene]propanedinitrile, a substance widely known by its common name, CS gas.[1][2] While notorious for its use as a potent lachrymatory agent for riot control, its well-defined mechanism of action on a specific biological target makes it a valuable pharmacological tool for researchers.[3][4] This technical guide provides a comprehensive overview of 2-[(2-chlorophenyl)methylidene]propanedinitrile, focusing on its chemical properties, synthesis, and, most importantly, its interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel—a key target in pain and inflammation research. This information is intended to be a resource for scientists and professionals in drug development interested in TRP channels and the mechanisms of sensory nerve activation.

Chemical Identification and Properties

The IUPAC name for this compound is 2-[(2-chlorophenyl)methylidene]propanedinitrile.[2] It is also commonly referred to as o-chlorobenzylidene malononitrile.[1][2] A comprehensive list of its synonyms is provided in Table 1. At room temperature, it is a white crystalline solid with a pepper-like odor.[2][5] Although often referred to as a "gas," it is typically dispersed as a fine aerosol of solid particles.[1]

Table 1: Synonyms and Identifiers for 2-[(2-chlorophenyl)methylidene]propanedinitrile

| Type | Identifier |

| IUPAC Name | 2-[(2-chlorophenyl)methylidene]propanedinitrile[2] |

| Common Names | o-Chlorobenzylidene malononitrile, CS gas[1][2] |

| CAS Number | 2698-41-1[2][6] |

| Molecular Formula | C10H5ClN2[2][6] |

| Molecular Weight | 188.61 g/mol [2][7] |

| Other Synonyms | 2-Chlorobenzalmalononitrile, (o-Chlorobenzal)malononitrile, USAF KF-11, NCI-C55118[2][8] |

Table 2: Physicochemical Properties of 2-[(2-chlorophenyl)methylidene]propanedinitrile

| Property | Value |

| Appearance | White crystalline solid[2][5] |

| Odor | Pepper-like[2][5] |

| Melting Point | 95-96 °C |

| Boiling Point | 310-315 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like acetone and dichloromethane.[9] |

| Vapor Pressure | 3.4 x 10^-5 mmHg at 20 °C |

Synthesis

The primary method for synthesizing 2-[(2-chlorophenyl)methylidene]propanedinitrile is through a Knoevenagel condensation reaction.[9][10] This reaction involves the base-catalyzed condensation of 2-chlorobenzaldehyde with malononitrile.[9][10]

Experimental Protocol: Knoevenagel Condensation Synthesis

This protocol is a generalized procedure based on published methods.[11][12][13]

Materials:

-

2-chlorobenzaldehyde

-

Malononitrile

-

Solvent (e.g., water or an organic solvent like ethanol)[11]

-

Reaction flask with a stirrer and reflux condenser

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a reaction flask, dissolve malononitrile in the chosen solvent.

-

Add a catalytic amount of a weak base, such as piperidine or pyridine, to the solution with constant stirring.[9][10]

-

Slowly add 2-chlorobenzaldehyde to the reaction mixture. The temperature should be monitored and controlled, as the reaction can be exothermic.

-

After the addition is complete, the mixture may be heated to reflux for a period to ensure the reaction goes to completion.

-

Upon cooling, the product, 2-[(2-chlorophenyl)methylidene]propanedinitrile, will precipitate as a white solid.

-

The solid product is then collected by filtration.

-

The collected solid should be washed with a cold solvent to remove any unreacted starting materials and byproducts.

-

The final product is dried under a vacuum to yield pure 2-[(2-chlorophenyl)methylidene]propanedinitrile.

Diagram 1: Knoevenagel Condensation for CS Synthesis

Caption: Knoevenagel condensation of 2-chlorobenzaldehyde and malononitrile.

Mechanism of Action: Activation of the TRPA1 Ion Channel

The primary mechanism by which 2-[(2-chlorophenyl)methylidene]propanedinitrile exerts its potent sensory effects is through the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[3][4][14] TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons and is a well-established sensor of noxious chemical stimuli, contributing to pain and neurogenic inflammation.[3]

The activation of TRPA1 by 2-[(2-chlorophenyl)methylidene]propanedinitrile is believed to occur through covalent modification of cysteine residues within the ion channel.[15] This leads to the opening of the channel and a subsequent influx of cations, primarily Ca2+ and Na+, into the neuron.[3] This influx of positive ions depolarizes the cell membrane, triggering the firing of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain and irritation.[3]

Signaling Pathway

The activation of TRPA1 by 2-[(2-chlorophenyl)methylidene]propanedinitrile initiates a signaling cascade that leads to its characteristic physiological effects.

Diagram 2: TRPA1 Activation Signaling Pathway

Caption: Signaling cascade initiated by CS gas activation of the TRPA1 ion channel.

Relevance to Drug Development

The well-characterized interaction between 2-[(2-chlorophenyl)methylidene]propanedinitrile and the TRPA1 ion channel makes it a valuable research tool for drug development professionals.

-

TRPA1 Agonist: It serves as a potent and selective agonist for studying the structure, function, and pharmacology of the TRPA1 channel.

-

Assay Development: It can be used in high-throughput screening assays to identify and characterize novel TRPA1 antagonists.

-

Model for Neurogenic Inflammation: Its ability to induce a robust inflammatory response via TRPA1 activation provides an in vivo model for studying neurogenic inflammation and testing the efficacy of anti-inflammatory compounds.[14]

-

Pain Research: As a potent pain-inducing agent, it can be used in preclinical models to investigate the mechanisms of acute pain and to evaluate the analgesic potential of new drug candidates.

Recent research has focused on the development of TRPA1 antagonists as potential therapeutics for a variety of conditions, including chronic pain, asthma, and itch.[16] The use of 2-[(2-chlorophenyl)methylidene]propanedinitrile in these studies is crucial for validating the mechanism of action of these new chemical entities.

Experimental Protocols for Studying TRPA1 Activation

A common in vitro method for studying the activation of TRPA1 by compounds like 2-[(2-chlorophenyl)methylidene]propanedinitrile is through calcium imaging in cells expressing the channel.

Experimental Protocol: In Vitro Calcium Imaging Assay

Objective: To measure the activation of the human TRPA1 (hTRPA1) ion channel by 2-[(2-chlorophenyl)methylidene]propanedinitrile.

Materials:

-

HEK293 cells stably expressing hTRPA1.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cell culture medium and buffers.

-

2-[(2-chlorophenyl)methylidene]propanedinitrile stock solution in a suitable solvent (e.g., DMSO).

-

A known TRPA1 antagonist for control experiments (e.g., HC-030031).[14]

-

Fluorescence microscope or plate reader capable of ratiometric calcium imaging.

Procedure:

-

Cell Culture and Dye Loading:

-

Plate the hTRPA1-expressing HEK293 cells in a suitable format (e.g., 96-well plate).

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

-

Compound Preparation:

-

Prepare serial dilutions of 2-[(2-chlorophenyl)methylidene]propanedinitrile in a physiological buffer.

-

-

Calcium Imaging:

-

Establish a baseline fluorescence reading of the cells.

-

Apply the different concentrations of 2-[(2-chlorophenyl)methylidene]propanedinitrile to the cells.

-

Record the change in fluorescence over time, which corresponds to the influx of calcium into the cells.

-

-

Data Analysis:

-

Calculate the change in intracellular calcium concentration based on the fluorescence signal.

-

Plot the dose-response curve to determine the EC50 value for TRPA1 activation by 2-[(2-chlorophenyl)methylidene]propanedinitrile.

-

-

Control Experiments:

-

Perform the same experiment on non-transfected HEK293 cells to confirm that the response is specific to hTRPA1.

-

Pre-incubate the hTRPA1-expressing cells with a TRPA1 antagonist before adding 2-[(2-chlorophenyl)methylidene]propanedinitrile to demonstrate inhibition of the response.

-

Diagram 3: Experimental Workflow for Calcium Imaging Assay

Caption: Workflow for assessing TRPA1 activation by CS gas using calcium imaging.

Conclusion

While 2-[(2-chlorophenyl)methylidene]propanedinitrile is primarily known as a riot control agent, its specific and potent activation of the TRPA1 ion channel makes it an invaluable tool for researchers in the fields of sensory neuroscience, pain, and inflammation. A thorough understanding of its chemical properties, synthesis, and mechanism of action can empower scientists to utilize this compound effectively in the development of novel therapeutics targeting the TRPA1 pathway. This guide provides a foundational overview to facilitate such research endeavors.

References

- 1. CS gas - Wikipedia [en.wikipedia.org]

- 2. 2-Chlorobenzylidenemalononitrile | C10H5ClN2 | CID 17604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potency of irritation by benzylidenemalononitriles in humans correlates with TRPA1 ion channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.red [2024.sci-hub.red]

- 5. 2-Chlorobenzylidenemalononitrile | 2698-41-1 | Benchchem [benchchem.com]

- 6. 2-Chlorobenzalmalononitrile [webbook.nist.gov]

- 7. 2-Chlorobenzalmalononitrile (CAS 2698-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. O-CHLOROBENZYLIDENE MALONONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. CS gas [dlab.epfl.ch]

- 10. CS gas - Wikiwand [wikiwand.com]

- 11. US7732631B2 - Eco-friendly process for the preparation of 2-Chlorobenzylidene-Malononitrile (CS) - Google Patents [patents.google.com]

- 12. WO2005108350A1 - An improved and eco-friendly process for the preparation of 2-chlorenbenzylidene malononitrile (cs) - Google Patents [patents.google.com]

- 13. preprints.org [preprints.org]

- 14. Pharmacologic Inhibition of Transient Receptor Potential Ion Channel Ankyrin 1 Counteracts 2-Chlorobenzalmalononitrile Tear Gas Agent-Induced Cutaneous Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. What TRPA1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

Methodological & Application

Application Note: A Versatile and Efficient Protocol for the Synthesis of Arylidenemalononitriles via Knoevenagel Condensation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds.[1][2] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product.[3] This reaction is a modification of the Aldol condensation and is widely employed in the synthesis of fine chemicals, functional polymers, and crucial intermediates for pharmaceuticals.[1][2]

Arylidenemalononitriles, the products of the Knoevenagel condensation between various aryl aldehydes and malononitrile, are highly valuable synthons. Their derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antibacterial properties, making them significant targets in drug discovery and development.[2][4] This application note provides a detailed protocol for the synthesis of arylidenemalononitriles, summarizing various catalytic systems and reaction conditions to showcase the versatility and efficiency of the Knoevenagel condensation.

General Reaction Scheme

The reaction proceeds via the condensation of an aryl aldehyde with malononitrile, catalyzed by a base, leading to the formation of a 2-arylidenemalononitrile and water.

Caption: General scheme of the Knoevenagel condensation.

Experimental Protocols

This section outlines a general and adaptable procedure for the synthesis of arylidenemalononitriles. The protocol is based on common laboratory practices and can be modified depending on the specific substrates and available equipment.

General Protocol (Catalyst in Solution)

This procedure is adapted from methodologies employing catalysts like amine-functionalized frameworks or Brønsted-acidic ionic liquids in a solvent.[1][5]

Materials and Equipment:

-

Aryl aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol, 66 mg)

-

Catalyst (e.g., N-Methylmorpholine, L-proline, ammonium acetate)

-

Solvent (e.g., Ethanol, Water)

-

Round-bottomed flask (25 mL or 50 mL)

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., Ethanol, or Hexane/Ethyl Acetate mixture)

Procedure:

-

To a 25 mL round-bottomed flask containing the chosen solvent (e.g., 10 mL of ethanol), add malononitrile (1.0 mmol, 66 mg).

-

Stir the mixture until the malononitrile is fully dissolved.

-

Add the aryl aldehyde (1.0 mmol) to the solution.

-

Introduce a catalytic amount of the selected catalyst (e.g., a pinch of ammonium acetate or 10 mol% of an ionic liquid catalyst).[2][5]

-

Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (e.g., 70°C) may be required.[5]

-

Monitor the reaction progress using TLC until the starting aldehyde spot disappears. Reaction times can vary from a few minutes to several hours depending on the reactants and catalyst.[4]

-

Upon completion, a solid product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the crude product by filtration, washing with a small amount of cold solvent or water.

-

Purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure arylidenemalononitrile.[5]

Alternative "Green" Protocols

-

Ultrasound-Assisted, Solvent-Free Synthesis: Mix the aldehyde (0.01 M) and malononitrile (0.01 M) in a beaker with a pinch of ammonium acetate. Sonicate the mixture at room temperature for 5-7 minutes, monitoring by TLC. The solid product is then recrystallized.[2]

-

Microwave-Assisted Synthesis: Place a mixture of the aldehyde (1.0 mmol), malononitrile (1.1 mmol), and 3 mL of methanol in a microwave reactor. Irradiate for up to 30 minutes at 60°C. The product is isolated by filtration and recrystallization.[6]

Data Presentation: Reaction Condition Comparison

The efficiency of the Knoevenagel condensation is highly dependent on the choice of catalyst, solvent, and reaction conditions. The following tables summarize results from various studies to provide a comparative overview.

Table 1: Effect of Various Catalysts and Solvents on the Condensation of Benzaldehyde and Malononitrile.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Citation |

| HKUST-ED (10 mg) | Ethanol | Room Temp. | 5 min | 100 | [1] |

| N-Methylmorpholine | Water | Room Temp. | 2-4 min | >95 | [4] |

| Brønsted-acidic IL | Water | 70 | 5 min | 98 | [5] |

| Ammonium Acetate | None (Ultrasound) | Room Temp. | 5-7 min | 94.5 | [2] |

| None (Grinding) | None | Room Temp. | - | High | [7] |

| Lemon Juice | None | - | - | High | [8] |

Table 2: Synthesis of Various Arylidenemalononitriles under Optimized Conditions.

| Aryl Aldehyde | Catalyst | Solvent | Time | Yield (%) | Citation |

| 4-Chlorobenzaldehyde | HKUST-ED | Ethanol | 5 min | 100 | [1] |

| 4-Nitrobenzaldehyde | HKUST-ED | Ethanol | 5 min | 100 | [1] |